Biochemical Potency in KRAS G12C-BRAF Complex Disruption: Comparison with Approved and Late-Stage Inhibitors
The target compound (BDBM754058) exhibits an IC50 of 38 nM in a TR-FRET assay measuring disruption of the KRAS G12C-BRAF protein-protein complex [1]. This positions the compound with an intermediate biochemical potency profile relative to the clinical-stage KRAS G12C inhibitor landscape. For cross-study comparison: Calderasib (MK-1084) reports an IC50 of 1.2 nM in a guanine nucleotide exchange assay ; D3-001 (elisrasib) demonstrates a median cellular IC50 of 4.35 nM across KRAS G12C-mutant cell lines ; MRTX849 (adagrasib) shows a cellular IC50 of 10 nM [2]. The target compound's 38 nM value, while less potent than optimized clinical candidates, provides a robust biochemical signal suitable for mechanistic studies and combination screening applications.
| Evidence Dimension | Biochemical inhibition potency (IC50) for KRAS G12C target engagement |
|---|---|
| Target Compound Data | IC50 = 38 nM |
| Comparator Or Baseline | Calderasib (MK-1084): IC50 = 1.2 nM; D3S-001: median IC50 = 4.35 nM; MRTX849: IC50 = 10 nM |
| Quantified Difference | Target compound is ~32-fold less potent than Calderasib; ~9-fold less potent than D3S-001; ~4-fold less potent than MRTX849 in respective assays |
| Conditions | Target compound: TR-FRET assay measuring KRAS G12C-BRAF complex disruption. Calderasib: in vitro guanine nucleotide exchange assay. D3S-001: cell proliferation assay in KRAS G12C-mutant cell lines. MRTX849: cellular assay. Note: Assay conditions differ across studies; direct potency comparisons should account for assay format variability. |
Why This Matters
The 38 nM IC50 value provides a quantifiable benchmark for target engagement, enabling researchers to select this compound for experimental designs where sub-100 nM biochemical activity is sufficient and where distinct scaffold properties (spirocyclic core, difluoromethyl headgroup) are the primary scientific interest.
- [1] BindingDB. BDBM754058: IC50 = 38 nM. TR-FRET assay measuring compound-dependent disruption of KRAS G12C-BRAF complex. BindingDB ID: BDBM754058. View Source
- [2] Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS G12C Inhibitor for the Treatment of Cancer. Academia.edu, 2025 (reporting cellular IC50 = 10 nM). View Source
